1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone
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Overview
Description
1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone is an organic compound with the molecular formula C10H11ClO2 It is characterized by the presence of a chloro group, a hydroxyl group, and a methyl group attached to a phenyl ring, along with a propanone side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone typically involves the chlorination of 2-hydroxy-3-methylacetophenone followed by a Friedel-Crafts acylation reaction. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and acylation processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed:
Oxidation: Formation of 5-chloro-2-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 1-(5-chloro-2-hydroxy-3-methylphenyl)-1-propanol.
Substitution: Formation of 1-(5-amino-2-hydroxy-3-methylphenyl)-1-propanone.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups may play a role in binding to active sites, while the propanone side chain may influence the compound’s overall reactivity and stability. Detailed studies on its molecular pathways are necessary to fully understand its effects.
Comparison with Similar Compounds
- 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanone
- 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one
Comparison: 1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. For instance, the length of the carbon chain in the side group can affect the compound’s solubility, reactivity, and interaction with biological targets.
Biological Activity
1-(5-Chloro-2-hydroxy-3-methylphenyl)-1-propanone is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a unique structure that includes a chloro group and a hydroxyl group, which may influence its reactivity and interactions with biological targets. The molecular formula is C10H11ClO2, and it is characterized by the following functional groups:
- Chloro Group : Enhances lipophilicity and potential receptor interactions.
- Hydroxyl Group : May participate in hydrogen bonding, affecting solubility and binding affinity.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The presence of the chloro and hydroxyl groups likely plays a crucial role in binding to active sites, while the propanone side chain may modulate the compound’s overall stability and reactivity. Further studies are necessary to elucidate the precise molecular pathways involved in its action.
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial potential of this compound. In vitro studies suggest that it exhibits significant inhibitory effects against various microorganisms, including:
- Staphylococcus epidermidis
- Corynebacterium xerosis
- Brevibacterium epidermidis
The minimum inhibitory concentration (MIC) values for these microorganisms indicate strong antimicrobial activity, making it suitable for applications in cosmetic formulations and medical devices aimed at preventing body odor.
Microorganism | MIC (ppm) |
---|---|
Staphylococcus epidermidis | 500 |
Corynebacterium xerosis | 250 |
Brevibacterium epidermidis | 300 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. Preliminary studies indicate that it could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of this compound using turbidimetric measurement methods. The results demonstrated complete inhibition of growth for Corynebacterium xerosis at a concentration of just 500 ppm, underscoring its potential as an effective antimicrobial agent in various formulations .
Research on Therapeutic Applications
Another study explored the compound's potential therapeutic applications beyond antimicrobial effects. It was found to exhibit favorable pharmacokinetic profiles with sufficient oral bioavailability and minimal toxicity in animal models, suggesting its viability for further development as a therapeutic agent .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds such as 1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanone and 1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one. These comparisons reveal distinct differences in solubility, reactivity, and biological activity.
Compound | Solubility | Reactivity | Biological Activity |
---|---|---|---|
This compound | Moderate | High | Strong antimicrobial effects |
1-(5-Chloro-2-hydroxy-3-methylphenyl)ethanone | Low | Moderate | Limited antimicrobial effects |
1-(5-Chloro-2-hydroxy-3-methylphenyl)butan-1-one | High | High | Moderate antimicrobial effects |
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxy-3-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)8-5-7(11)4-6(2)10(8)13/h4-5,13H,3H2,1-2H3 |
InChI Key |
NUIUECGSOINZLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC(=C1)Cl)C)O |
Origin of Product |
United States |
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